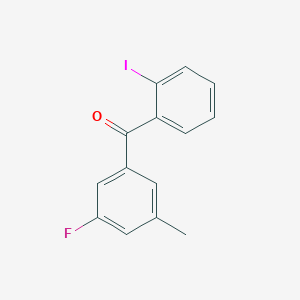

3'-Fluoro-2-iodo-5'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-methylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-6-10(8-11(15)7-9)14(17)12-4-2-3-5-13(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOXYVOROLFEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238838 | |

| Record name | (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-75-2 | |

| Record name | (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-methylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Iodo 5 Methylbenzophenone

Precursor Synthesis Strategies for Substituted Benzoic Acids and Aryl Halides

The efficient construction of the target benzophenone (B1666685) scaffold relies heavily on the availability of suitably functionalized precursors. This section details the synthetic strategies for key benzoic acid and aryl halide intermediates.

Synthesis of 3-Fluoro-4-nitrobenzoic Acid and Related Intermediates

3-Fluoro-4-nitrobenzoic acid is a versatile precursor for various fluorinated aromatic compounds. Several synthetic routes have been established for its preparation.

One common method involves the oxidation of the corresponding toluene (B28343) derivative. For instance, 2-fluoro-4-methyl-1-nitrobenzene can be oxidized to 3-fluoro-4-nitrobenzoic acid in high yield. guidechem.com A typical procedure involves heating the starting material with a strong oxidizing agent, such as potassium dichromate in a mixture of glacial acetic acid and concentrated sulfuric acid. guidechem.comchemicalbook.com

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| 2-Fluoro-4-methyl-1-nitrobenzene | Potassium Dichromate/H₂SO₄ | Acetic Acid | 120°C | 83% | guidechem.comchemicalbook.com |

| 3-Fluoro-4-nitrotoluene | Na₂Cr₂O₇/H₂SO₄ | Water | Room Temp -> Heat | 68% | guidechem.com |

| 3-Fluoro-4-nitrobenzyl alcohol | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C | 92% | chemicalbook.comnbinno.com |

| This interactive table summarizes various oxidation methods for the synthesis of 3-Fluoro-4-nitrobenzoic acid. |

Another approach is the nitration of a fluorinated benzoic acid. The nitration of p-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid provides 3-nitro-4-fluorobenzoic acid. prepchem.com

Approaches to Iodinated and Methylated Aromatic Precursors

The synthesis of 3'-Fluoro-2-iodo-5'-methylbenzophenone necessitates the preparation of an iodinated benzoyl precursor and a fluoro- and methyl-substituted aromatic precursor.

2-Iodobenzoyl chloride is a key reagent for introducing the 2-iodobenzoyl moiety. It is typically synthesized from o-iodobenzoic acid by reaction with thionyl chloride. This reaction proceeds with high efficiency, providing the acid chloride in excellent yield.

For the other aromatic ring, 3-fluoro-5-methylphenol or its corresponding methyl ether, 3-fluoro-5-methylanisole , are valuable precursors. The synthesis of 4-fluoro-3-methylphenol (B1301873) can be achieved through the fluorination of 3-methylphenol using a suitable fluorinating agent. weimiaobio.com

Cross-Coupling Approaches for Benzophenone Scaffold Assembly

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the assembly of complex molecules like substituted benzophenones.

Suzuki Coupling Protocols for Aryl-Aryl Bond Formation in Benzophenones

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of biaryl compounds. In the context of benzophenone synthesis, this reaction can be adapted to couple an arylboronic acid with an acyl chloride. A plausible route to this compound would involve the palladium-catalyzed coupling of 3-fluoro-5-methylphenylboronic acid with 2-iodobenzoyl chloride.

| Arylboronic Acid | Acyl Halide | Catalyst | Base | Solvent | Reference |

| Phenylboronic Acid | Benzoyl Chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | nih.gov |

| 4-Methylphenylboronic Acid | Iodobenzene | Pd-HAP | K₂CO₃ | Water | researchgate.net |

| This interactive table provides examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl ketones. |

Palladium-Catalyzed Synthetic Routes to Substituted Benzophenones

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed for the synthesis of benzophenones. One such method is the carbonylative cross-coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide. However, a more direct approach for the synthesis of this compound is the Friedel-Crafts acylation, which, while not a cross-coupling reaction in the traditional sense, is a highly effective method for forming the benzophenone core.

The Friedel-Crafts acylation would involve the reaction of a nucleophilic aromatic compound, such as 3-fluoro-5-methylanisole, with an acylating agent, 2-iodobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Exploration of Other Metal-Catalyzed Cross-Coupling Reactions

Other metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be envisioned for the synthesis of this compound. These methods offer alternative pathways and may provide advantages in terms of substrate scope or functional group tolerance depending on the specific precursors available.

Friedel-Crafts Acylation Strategies for this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with 2-iodobenzoyl chloride. This electrophilic aromatic substitution reaction allows for the introduction of the 2-iodobenzoyl group onto the substituted benzene (B151609) ring. masterorganicchemistry.comorganic-chemistry.org

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions and the choice of catalyst. A stoichiometric amount of a Lewis acid catalyst is typically required because both the acyl chloride and the resulting benzophenone product can form complexes with it. organic-chemistry.org

Catalyst Systems: A variety of Lewis acids can be employed to catalyze the reaction. The selection of the catalyst can significantly impact the reaction's outcome. numberanalytics.com

Strong Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and widely used catalyst for Friedel-Crafts acylations, especially with moderately activated or deactivated aromatic rings. numberanalytics.com

Milder Lewis Acids: Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) offer milder alternatives, which can be beneficial when dealing with sensitive functional groups. numberanalytics.comresearchgate.net

Solid Acid Catalysts: Heterogeneous catalysts like zeolites and solid-supported sulfonic acids are gaining attention as they are more environmentally friendly and can be easily separated and recycled. ijcps.orgresearchgate.net

Reaction Conditions: Temperature and solvent choice are critical parameters. While traditional methods often utilize chlorinated solvents like dichloromethane (B109758) or carbon disulfide, modern approaches are exploring greener alternatives. libretexts.orgmdpi.com The reaction temperature can influence both the reaction rate and the regioselectivity.

| Parameter | Condition/Reagent | Rationale/Effect on Synthesis |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Solid Acids (e.g., Zeolites) | Activates the acyl chloride. Catalyst strength influences reactivity and can affect regioselectivity and functional group tolerance. numberanalytics.comresearchgate.net |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene, Ionic Liquids | Solubilizes reactants and influences catalyst activity. Choice of solvent can impact reaction rate and product distribution. libretexts.orgresearchgate.net |

| Temperature | 0°C to reflux | Affects the rate of reaction and can influence the isomeric product ratio. Higher temperatures may favor the thermodynamically more stable product. researchgate.net |

| Acylating Agent | 2-Iodobenzoyl chloride | Provides the 2-iodobenzoyl moiety for substitution onto the 1-fluoro-3-methylbenzene ring. |

The acylation of 1-fluoro-3-methylbenzene with 2-iodobenzoyl chloride can potentially yield several regioisomers. The directing effects of the existing substituents on the aromatic ring—the fluoro and methyl groups—determine the position of the incoming electrophile.

Directing Effects:

The methyl group (-CH₃) is an electron-donating group, making it an ortho, para-director and activating the ring towards electrophilic substitution. savemyexams.comlibretexts.org

The fluoro group (-F) is an electron-withdrawing group via induction but an electron-donating group via resonance. This makes it a deactivating ortho, para-director. wikipedia.orgkhanacademy.orgcsbsju.edu

Steric Hindrance: The bulky nature of the incoming 2-iodobenzoyl group can create significant steric hindrance, particularly at the positions ortho to the existing substituents. libretexts.orgstackexchange.com

Considering these factors, the substitution is directed to the positions ortho and para to both the methyl and fluoro groups. The desired product, this compound, results from acylation at the position para to the fluorine atom and ortho to the methyl group. The formation of other isomers is also possible, and controlling the regioselectivity is a key challenge in this synthesis. The choice of catalyst and reaction temperature can influence the ratio of these isomers. researchgate.net For instance, bulkier catalyst complexes might favor acylation at the less sterically hindered para position relative to the methyl group.

| Possible Regioisomer | Position of Acylation Relative to -F and -CH₃ | Factors Influencing Formation |

|---|---|---|

| This compound | Para to -F, Ortho to -CH₃ | Favorable due to the strong para-directing effect of fluorine and ortho-directing effect of the methyl group. |

| 4'-Fluoro-2-iodo-6'-methylbenzophenone | Ortho to -F, Ortho to -CH₃ | Possible, but may be disfavored due to steric hindrance between all three substituents. |

| 2'-Fluoro-2-iodo-4'-methylbenzophenone | Ortho to -F, Para to -CH₃ | Also a likely product due to the directing effects of both groups. Separation from the desired isomer might be necessary. |

Alternative and Emerging Synthetic Pathways

Beyond traditional Friedel-Crafts acylation, several modern synthetic methodologies are being explored for the synthesis of benzophenones.

Radical-mediated reactions offer an alternative approach to forming the carbon-carbon bond between the two aromatic rings of the benzophenone core. These methods can sometimes offer different selectivity and functional group tolerance compared to ionic reactions like Friedel-Crafts acylation. One potential strategy involves the coupling of an aryl radical (derived from an iodo- or bromo-substituted precursor) with an acyl radical or a suitable carbonyl-containing species. nih.govtdl.orgresearchgate.net While specific protocols for this compound are not widely reported, general methods for ketone synthesis via radical pathways could be adapted. tdl.org

In a push towards more environmentally benign chemical processes, solvent-free synthesis techniques have been developed for Friedel-Crafts reactions. ijcps.org These methods often employ solid acid catalysts or microwave irradiation to facilitate the reaction without the need for volatile organic solvents. researchgate.net For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 1-fluoro-3-methylbenzene, 2-iodobenzoyl chloride, and a recyclable solid catalyst. This not only reduces waste but can also simplify product purification. acs.orgresearchgate.net

| Technique | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, often leading to higher yields and fewer side products. researchgate.net |

| Solid-Phase Catalysis | Employs heterogeneous catalysts like zeolites or clays. | Easy separation of the catalyst from the reaction mixture, catalyst recyclability, and reduced environmental impact. ijcps.org |

| Use of Ionic Liquids | Ionic liquids can act as both the solvent and the catalyst. | Can lead to higher catalytic activity and offer a non-volatile reaction medium. researchgate.net |

While this compound itself is an achiral molecule, it can serve as a precursor for chiral compounds. A significant area of research is the asymmetric reduction of the ketone group to form a chiral benzhydrol (diaryl-substituted methanol). This transformation is of great importance in the pharmaceutical industry. acs.orgnih.gov

Recent advancements have led to the development of highly efficient catalysts for the asymmetric hydrogenation or transfer hydrogenation of unsymmetrical benzophenones. acs.orgthieme-connect.com These methods utilize chiral ruthenium complexes, often with ligands like BINAP, to achieve high enantioselectivity, yielding chiral alcohols with excellent optical purity. acs.orgcmu.edu The application of such protocols to this compound would provide access to the corresponding chiral (3-fluoro-5-methylphenyl)(2-iodophenyl)methanol, a valuable building block for more complex chiral molecules. acs.orgcmu.edu

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Iodo 5 Methylbenzophenone

Photochemical Reactivity Studies

The photochemical behavior of benzophenones is a well-studied area of organic chemistry, characterized by the reactivity of the carbonyl group upon excitation with ultraviolet light. The presence of halogen substituents, such as fluorine and iodine, on the aromatic rings can significantly influence the photophysical and photochemical properties of the parent molecule.

The classic photochemical reaction of benzophenone (B1666685) is its photoreduction in the presence of a hydrogen-donating solvent, such as 2-propanol, to yield benzopinacol (B1666686). rsc.org The reaction mechanism is initiated by the absorption of a photon, which promotes the benzophenone molecule to an excited singlet state. This is followed by a highly efficient intersystem crossing (ISC) to the triplet state.

The triplet-state benzophenone then abstracts a hydrogen atom from the solvent to form two radical intermediates: a benzophenone ketyl radical and a solvent-derived radical. rsc.org The reaction culminates in the dimerization of two benzophenone ketyl radicals, resulting in the formation of benzopinacol, a 1,2-diol. rsc.org

Step 1: Excitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Step 2: Hydrogen Abstraction: ³BP* + (CH₃)₂CHOH → BPH• + (CH₃)₂C•OH

Step 3: Dimerization: 2 BPH• → Benzopinacol

For 3'-Fluoro-2-iodo-5'-methylbenzophenone, this fundamental pathway is expected to occur. However, the substituents on the phenyl rings can modulate the reactivity. The electron-withdrawing fluoro group and the heavy iodo atom can influence the energy of the excited states and the efficiency of intersystem crossing. The methyl group, being electron-donating, may also have a minor effect on the electronic properties of the molecule.

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. In photoreduction, the quantum yield is dependent on factors like light intensity and the nature of the solvent. acs.org The substituents on the benzophenone skeleton play a crucial role in determining the photophysical parameters, such as the lifetimes of the excited states and the quantum yields of fluorescence and phosphorescence.

Halogen atoms, particularly heavier ones like bromine and iodine, are known to exert a "heavy-atom effect," which enhances the rate of intersystem crossing from the singlet to the triplet state due to increased spin-orbit coupling. This generally leads to a decrease in fluorescence quantum yield and a shorter triplet state lifetime.

| Compound | Singlet-Triplet Energy Gap (ΔEST) (eV) | Triplet State Energy (ET) (eV) | Photoluminescence Quantum Yield (ΦPL) |

| Benzophenone | ~0.2-0.3 | ~3.0 | Low in solution |

| 4-Fluorobenzophenone | Data not available | Data not available | Data not available |

| 4-Chlorobenzophenone | Data not available | Data not available | Data not available |

| 4-Bromobenzophenone | Data not available | Data not available | Data not available |

Note: This table is illustrative. Exact values can vary significantly based on the solvent, temperature, and specific experimental setup.

The oscillator strength (f), which is related to the probability of an electronic transition, is another critical parameter. For many donor-acceptor type molecules based on benzophenone, the oscillator strength is close to zero, which can impact the radiative decay rate. acs.org

The photochemistry of benzophenones is dominated by the nature of its lowest excited triplet state. For benzophenone itself, the lowest triplet state (T₁) is typically an n-π* state, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This n-π* triplet state is responsible for the hydrogen abstraction ability of benzophenone. acs.org

Upon hydrogen abstraction, the key intermediate formed is the benzophenone ketyl radical (BPH•). researchgate.net This radical species has its own distinct photophysical properties and can be studied using techniques like laser flash photolysis. The excited state of the ketyl radical (BPH•(D₁)) can be generated by sequential excitation. acs.orgrsc.orgresearchgate.net The absorption and fluorescence spectra of these excited radicals are influenced by the substituents on the phenyl rings and the solvent environment. researchgate.netacs.org For instance, the absorption spectra of ketyl radicals of benzophenone derivatives are significantly affected by the electronic character of the substituents. acs.org

In donor-acceptor compounds based on benzophenone, intramolecular charge transfer (ICT) and intersystem crossing (ISC) are key processes following photoexcitation. rsc.org The substitution pattern on the benzophenone core can dictate the excited-state evolution channels. The resulting charge-transfer states (¹CT and ³CT) can decay via different pathways, including the formation of radical ion pairs. rsc.org For this compound, the interplay between the electron-withdrawing fluorine and the heavy iodine atom would likely influence the rates of ISC and the properties of the resulting triplet excited state and ketyl radical intermediate.

Nucleophilic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. The presence of two different halogen atoms on the benzophenone scaffold offers interesting possibilities for regioselective substitution.

While SNAr reactions typically require activation by strong electron-withdrawing groups like nitro groups, certain directing groups can facilitate substitution on less activated rings. Recent research has shown that an ortho-iodo substituent can direct nucleophilic substitution. rsc.org In the case of ortho-iodobenzamides, reactions with amines in the presence of pyridine (B92270) proceed with high ortho-specificity, a process termed "directed SNAr (dSNAr)". rsc.org

This directing effect suggests that for this compound, the iodine atom at the 2-position could potentially direct an incoming nucleophile to that same position, leading to the displacement of the iodide. The benzoyl group itself is an electron-withdrawing group, which would provide some activation for this substitution to occur at the ortho (2-iodo) and para positions of that ring.

The mechanism of an SNAr reaction is critically dependent on the nature of the substituent, the leaving group, the nucleophile, and the solvent. nih.gov The traditional SNAr mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F >> Cl > Br > I. nih.gov This is known as the "element effect" and is counterintuitive when considering C-X bond strengths (C-I is the weakest). nih.govrsc.org The high reactivity of fluoride (B91410) as a leaving group is attributed to the high electronegativity of the fluorine atom. This property strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate, which is often the rate-determining step. nih.gov

However, the mechanism can be more complex. In some cases, the breakdown of the Meisenheimer intermediate to products (expulsion of the leaving group) can be rate-limiting. In such scenarios, the C-X bond strength and the stability of the leaving group anion become more important, and the reactivity order can change. rsc.org Furthermore, recent studies have indicated that some SNAr reactions may proceed through a concerted mechanism (cSNAr), avoiding a stable Meisenheimer intermediate altogether. nih.govacs.org

For this compound, the two halogens present different reactivity profiles:

The Fluoro Group: Located on the 3'-position of the other ring, it acts as a strong electron-withdrawing group, activating that ring towards nucleophilic attack. As a leaving group, it would be highly reactive if the formation of the intermediate is rate-limiting.

The Iodo Group: As a leaving group, iodide is much more stable as an anion than fluoride. It is also more polarizable. Its leaving group ability is superior when the breakdown of the intermediate is the slow step.

The table below summarizes the contrasting properties of fluorine and iodine that influence their roles in SNAr reactions.

| Property | Fluorine | Iodine |

| Electronegativity | Highest (~4.0) | Lower (~2.66) |

| C-X Bond Strength | Strongest | Weakest |

| Polarizability | Low | High |

| Leaving Group Ability (Rate-Limiting Step: Nucleophilic Attack) | Excellent | Poor |

| Leaving Group Ability (Rate-Limiting Step: Leaving Group Expulsion) | Poor | Excellent |

Therefore, the outcome of a nucleophilic substitution reaction on this compound would be highly dependent on the specific reaction conditions and the nature of the nucleophile, which could selectively target either the C-I or the C-F bond. researchgate.netresearchgate.netnih.gov

Electrophilic Aromatic Substitution Patterns

The structure of this compound presents two distinct aromatic rings with different substitution patterns, leading to differential reactivity towards electrophiles.

Reactivity Profiling of the Methyl-Substituted Benzophenone Ring

The benzoyl group attached to the 3'-fluoro-5'-methylphenyl ring is a meta-directing deactivator due to its electron-withdrawing nature. Conversely, the methyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The interplay of these substituents governs the regioselectivity of electrophilic aromatic substitution on this ring.

Predicted Reactivity and Directing Effects of Substituents:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Benzoyl | 1' | Electron-withdrawing (-I, -M) | Meta-directing |

| Fluoro | 3' | Electron-withdrawing (-I), Electron-donating (+M) | Ortho-, Para-directing |

| Methyl | 5' | Electron-donating (+I) | Ortho-, Para-directing |

Considering the combined effects, electrophilic attack would be most favored at the positions activated by the methyl group and directed by both the methyl and fluoro groups, while being least hindered sterically. The positions ortho to the methyl group (C4' and C6') and para to the fluoro group (C6') are potential sites of substitution. The deactivating nature of the benzoyl group would likely disfavor substitution on this ring altogether, making the other ring the more probable site of reaction if conditions are competitive.

Carbonyl Group Transformations

The ketone moiety in this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and addition of nucleophiles.

Reductive and Oxidative Manipulations of the Ketone Moiety

The carbonyl group can be readily reduced to a secondary alcohol, (3'-fluoro-5'-methylphenyl)(2-iodophenyl)methanol, using various reducing agents. The choice of reagent can influence the selectivity and outcome of the reaction.

Common Reducing Agents for Ketones:

| Reagent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH4) | Protic solvents (e.g., methanol, ethanol) | Secondary alcohol |

| Lithium aluminum hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF) | Secondary alcohol |

| Catalytic Hydrogenation (H2/catalyst) | Metal catalyst (e.g., Pd, Pt, Ni) | Secondary alcohol or complete reduction to methylene (B1212753) group |

Oxidative cleavage of the benzophenone is generally difficult under standard conditions. However, under forcing conditions, it could potentially be cleaved, although this is not a common transformation.

Reactions with Organometallic Reagents and Carbon Nucleophiles

The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon nucleophiles, most notably organometallic reagents such as Grignard reagents and organolithium compounds. These reactions are fundamental for the formation of new carbon-carbon bonds. brainly.comquizlet.com

Reaction with an organometallic reagent (R-M) would lead to the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide (CH3MgBr) would yield 1-((3'-fluoro-5'-methylphenyl)(2-iodophenyl))-1-methylethan-1-ol. The reactivity of organometallic reagents generally follows the order: organolithium > Grignard > organocuprates. uni-muenchen.de

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and controlling reaction outcomes.

Identification of Reaction Intermediates (e.g., Alkyl Radicals, Carbonium Ions)

While specific studies on this compound are lacking, the identification of reaction intermediates in analogous systems provides insight into potential mechanistic pathways. For instance, in reactions involving organometallic reagents, the formation of a tetrahedral intermediate is a key step.

In other transformations, such as those initiated by photochemical means, radical intermediates could be involved. The presence of the iodo substituent also opens up the possibility of reactions proceeding via radical mechanisms or involving organopalladium intermediates in cross-coupling reactions. The identification of such transient species often requires specialized analytical techniques, such as mass spectrometry, which can detect low-abundance charged species that are key to understanding reaction mechanisms. core.ac.uk

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

The transition state is a critical, high-energy intermediate state in a chemical reaction that dictates the reaction's feasibility and rate. For this compound, the nature of the transition state would be significantly influenced by its substituents in various reaction types.

In uncatalyzed reactions, such as thermal cyclizations or rearrangements, the transition state geometry and energy are governed by the inherent electronic properties of the molecule. The electron-withdrawing fluorine atom can influence the electron density distribution across the aromatic ring, affecting electrophilic or nucleophilic attacks. The bulky iodine atom at the ortho position introduces significant steric hindrance, which can raise the energy of planar transition states and favor pathways that accommodate this steric strain. For instance, in a hypothetical intramolecular cyclization, the transition state would need to balance the electronic stabilization from the fluorine and methyl groups with the steric repulsion from the iodine atom.

In catalyzed reactions, the catalyst interacts with the benzophenone derivative to lower the activation energy by providing an alternative reaction pathway with a more stable transition state. For example, in a palladium-catalyzed cross-coupling reaction, the catalyst would oxidatively add to the carbon-iodine bond. The transition state of this step would involve the palladium center coordinating with the aryl group. The electronic nature of the substituents would play a key role here; the electron-withdrawing fluorine could facilitate the oxidative addition, while the electron-donating methyl group might have an opposing effect.

Computational studies on related benzophenone derivatives have often employed Density Functional Theory (DFT) to model transition states. researchgate.net These studies help in visualizing the geometry of the transition state and calculating its energy, providing insights into the reaction mechanism. For this compound, such an analysis would be invaluable in predicting its reactivity. The table below summarizes the expected qualitative effects of the substituents on the transition state energy in different reaction types.

| Reaction Type | Substituent | Electronic Effect | Steric Effect | Expected Impact on Transition State Energy |

| Electrophilic Aromatic Substitution | 3'-Fluoro | -I, +M (weak) | Minimal | Moderate Deactivation |

| 5'-Methyl | +I, +H | Minimal | Activation | |

| 2-Iodo | -I (weak) | High | Deactivation and Steric Hindrance | |

| Nucleophilic Aromatic Substitution | 3'-Fluoro | -I | Minimal | Activation |

| 5'-Methyl | +I | Minimal | Deactivation | |

| 2-Iodo | -I | High | Activation and Steric Hindrance | |

| Palladium-Catalyzed Cross-Coupling | 2-Iodo | - | High | Favorable for oxidative addition |

This table represents a qualitative prediction based on general chemical principles, as specific experimental data for this compound is not available.

Kinetic Studies of Reaction Rates and Substituent Effects

Kinetic studies are essential for quantifying the rate of a reaction and understanding the influence of various factors, including substituents. The rate of a reaction involving this compound would be a direct consequence of the stability of the transition state.

The Hammett equation is a powerful tool used in physical organic chemistry to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. While the ortho-iodine substituent in this compound complicates a direct Hammett analysis due to steric effects, the electronic contributions of the 3'-fluoro and 5'-methyl groups can be considered.

The fluorine atom at the 3'-position has a positive sigma value (σ_m ≈ +0.34), indicating its electron-withdrawing nature through the inductive effect. This would generally decrease the rate of electrophilic aromatic substitution and increase the rate of nucleophilic aromatic substitution. The methyl group at the 5'-position has a negative sigma value (σ_m ≈ -0.07), signifying its electron-donating character, which would have the opposite effect on reaction rates.

A hypothetical kinetic study could involve measuring the rate constants for a specific reaction (e.g., a Suzuki coupling at the iodo position) for a series of benzophenones with varying substituents at the 3' and 5' positions. The data could then be used to construct a Hammett plot (log(k/k₀) vs. σ), which would reveal the electronic sensitivity of the reaction.

| Substituent | Hammett Constant (σ_m) | Expected Effect on Electrophilic Attack Rate | Expected Effect on Nucleophilic Attack Rate |

| 3'-Fluoro | ~ +0.34 | Decrease | Increase |

| 5'-Methyl | ~ -0.07 | Increase | Decrease |

This table provides an estimation of the electronic effects of the substituents on reaction rates based on their Hammett constants. The actual observed rates would be a composite of these electronic effects and the steric effect of the 2-iodo group.

Computational Chemistry and Theoretical Aspects of 3 Fluoro 2 Iodo 5 Methylbenzophenone

Quantum Chemical Studies and Geometry Optimization

Quantum chemical studies are fundamental to predicting the geometric and electronic structure of 3'-Fluoro-2-iodo-5'-methylbenzophenone. These calculations offer a detailed view of the molecule's preferred spatial arrangement and the energetic factors that govern its conformation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its optimized geometry. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The optimized structure represents the lowest energy conformation of the molecule, providing a solid foundation for further analysis of its properties. researchgate.net

Below is an illustrative table of optimized geometrical parameters for this compound, as would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-F | ~1.35 Å | |

| C=O | ~1.22 Å | |

| C-CH3 | ~1.51 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-F | ~118° | |

| C-CO-C | ~117° | |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~55° |

Note: The values in this table are representative and are based on typical bond lengths and angles for similar organic molecules. Actual values would be derived from specific DFT calculations for this compound.

Electronic Structure and Reactivity Analysis

The electronic properties of this compound dictate its reactivity and interactions with other molecules. Computational methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, whereas the LUMO energy relates to the electron affinity and electrophilic character. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov For this compound, the distribution of these orbitals would show that the HOMO is likely localized on the electron-rich regions, while the LUMO is centered on the electron-deficient parts of the molecule.

An illustrative table of FMO parameters is provided below.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. nih.gov For this compound, the MEP map would show negative potential (red and yellow regions), indicating electron-rich areas prone to electrophilic attack, around the electronegative oxygen and fluorine atoms. Conversely, positive potential (blue regions), indicating electron-deficient areas susceptible to nucleophilic attack, would be observed around the hydrogen atoms and potentially near the carbon atom of the carbonyl group. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions. researchgate.net

Advanced Applications and Derivatives of 3 Fluoro 2 Iodo 5 Methylbenzophenone

Design Principles for Functional Analogues

Building Blocks for Artificial Nucleic Acids with Enhanced Functionalities

There is no scientific literature found that describes the use of 3'-Fluoro-2-iodo-5'-methylbenzophenone as a building block for artificial nucleic acids. The synthesis of artificial nucleic acids, such as 2'-Fluoro arabino nucleic acid (FANA), involves the use of modified nucleoside phosphoramidites and triphosphates. nih.govencyclopedia.pubrsc.org These building blocks are fundamentally different in structure from benzophenone (B1666685) derivatives. The chemical structure of this compound does not lend itself to direct incorporation into the sugar-phosphate backbone or as a nucleobase analogue in standard nucleic acid synthesis.

Material Science Applications

No research was identified that utilizes this compound as a specific precursor for photoelectric materials. While the benzophenone core is recognized as a useful fragment for synthesizing organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs) mdpi.com, the specific application of this particular halogenated derivative has not been documented in the available literature. Research in this area tends to focus on benzophenone derivatives with different substitution patterns designed to achieve specific electronic and photophysical properties. mdpi.com

The general class of benzophenone derivatives is widely known and used in polymer chemistry for their UV absorption properties, acting as photoinitiators or UV stabilizers to prevent polymer degradation. everlight-uva.commdpi.com They function by absorbing UV radiation and dissipating the energy harmlessly. everlight-uva.com However, specific studies detailing the UV absorption spectrum, polymer compatibility, or performance of this compound could not be found. While it can be inferred that this molecule absorbs UV light due to its core structure, no empirical data or specific research exploring its properties within polymer chemistry is available.

Future Research Directions and Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 3'-Fluoro-2-iodo-5'-methylbenzophenone traditionally relies on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign synthetic routes.

Key Research Objectives:

Alternative Solvents: Investigating the use of greener solvents, such as ethanol (B145695) or even water, to replace hazardous solvents commonly used in organic synthesis. Photoreduction of benzophenone (B1666685) has been successfully carried out using ethanol, highlighting a potential avenue for greener processes.

Energy Efficiency: Employing alternative energy sources like solar energy for photochemical reactions can offer a sustainable and cost-effective method for synthesis. egrassbcollege.ac.in The photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is a well-established example of a green photochemical reaction. egrassbcollege.ac.in

Catalytic Systems: The development of organocatalyzed reactions can provide a metal-free and environmentally friendly alternative to traditional synthetic methods. rsc.org Such protocols often feature a broad substrate scope and high functional-group tolerance. rsc.org

Potential Green Synthesis Strategies:

| Strategy | Description | Potential Advantages |

| Photoreduction | Using light energy, potentially from the sun, to drive the reduction of the benzophenone carbonyl group. | Utilizes a renewable energy source, can be performed under mild conditions. egrassbcollege.ac.in |

| Organocatalysis | Employing small organic molecules as catalysts for key bond-forming reactions. | Avoids the use of toxic heavy metals, often highly selective. rsc.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent to reduce waste and environmental impact. | Reduces volatile organic compound (VOC) emissions, simplifies product purification. |

Exploration of Novel Catalytic Systems for Functionalization

The presence of both fluorine and iodine atoms on the benzophenone skeleton offers multiple sites for further chemical modification. Research into novel catalytic systems will be crucial for selectively functionalizing this molecule.

Areas of Focus:

Cross-Coupling Reactions: Developing new palladium, nickel, or copper-based catalysts for selective C-C and C-N bond formation at the iodo-substituted position.

C-H Functionalization: Investigating transition-metal-catalyzed C-H activation to introduce new functional groups onto the aromatic rings, a strategy that enhances atom economy.

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving the benzophenone core, which is critical for applications in medicinal chemistry. Ruthenium complexes with tropos benzophenone-derived diphosphine ligands have shown high enantioselectivity in the asymmetric hydrogenation of aromatic ketones. clockss.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. mdpi.com The integration of automated flow synthesis can accelerate the discovery and optimization of reaction conditions for producing this compound and its derivatives. researchgate.net

Anticipated Advancements:

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction parameters (temperature, pressure, catalyst loading) to identify optimal conditions. jst.org.in

Telescoped Synthesis: Multi-step synthetic sequences can be performed continuously without the need for isolating and purifying intermediates, thus improving efficiency. nih.gov

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates and exothermic reactions. jst.org.in

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions will be invaluable.

Promising Techniques:

In-Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, offering insights into reaction pathways.

UV-Visible Spectrophotometry: This method can be used for real-time in-situ monitoring of electrochemical processes and other reactions involving chromophoric species. rsc.org

Photonic Integrated Circuit (PIC) Sensors: These highly sensitive sensors can be used for in-situ control of surface modifications and reaction monitoring in microfluidic systems. nih.gov

Predictive Modeling for Structure-Reactivity Relationships in Novel Benzophenone Derivatives

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the properties and reactivity of molecules. Developing quantitative structure-reactivity relationship (QSRR) models for benzophenone derivatives can guide the design of new compounds with desired properties. chemrxiv.orgchemrxiv.org

Modeling Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular properties and predict reaction pathways, helping to elucidate reaction mechanisms.

Machine Learning Models: By training algorithms on existing experimental data, machine learning models can predict the reactivity and properties of new, unstudied benzophenone derivatives. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): This approach can be used to develop models that predict the biological activity of benzophenone derivatives based on their molecular structure. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3'-Fluoro-2-iodo-5'-methylbenzophenone?

- Methodology : A two-step approach is common:

Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C, leveraging the directing effects of the fluoro and methyl groups .

Friedel-Crafts Acylation : React the iodinated intermediate with benzoyl chloride in the presence of AlCl₃ to form the benzophenone core. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .

- Key Considerations : Optimize stoichiometry to avoid over-iodination and byproducts like di-iodinated species.

Q. How can the purity of this compound be assessed?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time typically 12–14 minutes in methanol:water (70:30) .

- GC-MS : Confirm molecular ion peaks (e.g., m/z 344 [M⁺]) and fragmentation patterns, cross-referenced with NIST spectral libraries .

Q. What spectroscopic methods are critical for structural confirmation?

- ¹H/¹³C NMR : Look for characteristic signals:

- Fluorine-induced splitting in aromatic protons (δ 7.2–7.8 ppm).

- Iodo substituent deshields adjacent carbons (δ 120–130 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluoro group activates the aromatic ring toward nucleophilic substitution, while the methyl group sterically hinders para positions.

- Case Study : In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80°C in DMF. Monitor regioselectivity via HPLC; iodine acts as a leaving group .

- Data Contradiction : Conflicting yields (e.g., 69% vs. 85%) may arise from variations in catalyst loading or solvent polarity .

Q. What computational tools predict the compound’s photophysical properties?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model UV-Vis spectra. Compare with experimental λmax values (e.g., 290–310 nm) .

- Challenges : Accurately modeling iodine’s relativistic effects requires advanced functionals like ZORA .

Q. How can crystallography resolve discrepancies in reported melting points?

- XRD Analysis : Single-crystal XRD reveals polymorphism. For example, a melting point variation (e.g., 120°C vs. 125°C) may indicate different crystalline forms .

- Protocol : Recrystallize from ethanol:water (9:1) and compare DSC thermograms with literature data .

Q. What strategies mitigate iodine loss during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.